1-Methoxy-4-(propylthio)-benzene
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Overview
Description
1-Methoxy-4-(propylthio)-benzene is an organic compound characterized by a methoxy group (-OCH3) and a propylthio group (-S-CH2CH2CH3) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(propylthio)-benzene can be synthesized through several methods. One common approach involves the Williamson ether synthesis, where an alkoxide reacts with a primary alkyl halide or tosylate . Another method includes the alkoxymercuration-demercuration of alkenes, which converts alkenes into ethers .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-4-(propylthio)-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The methoxy and propylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups.
Scientific Research Applications
1-Methoxy-4-(propylthio)-benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-(propylthio)-benzene involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups involved. The specific pathways and targets depend on the context of its application, such as in biological systems or chemical synthesis.
Comparison with Similar Compounds
1-Methoxy-4-(2-morpholinoethyl)-3,3-diphenylpyrrolidin-2-one: This compound shares the methoxy group but has different substituents, leading to distinct properties and applications.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Another compound with a methoxy group, but with different structural features and uses.
Properties
IUPAC Name |
1-methoxy-4-propylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-3-8-12-10-6-4-9(11-2)5-7-10/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGERTTXLZNHNAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10488613 |
Source
|
Record name | 1-Methoxy-4-(propylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10488613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62291-63-8 |
Source
|
Record name | 1-Methoxy-4-(propylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10488613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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